4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide
Description
4-Chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, methyl groups at positions 2 and 5, and a sulfonamide functional group. The N-substituent is a 3-(dimethylamino)propyl chain, imparting both hydrophilicity (via the tertiary amine) and structural bulk.
Molecular Formula: C₁₃H₂₂ClN₂O₂S Calculated Molecular Weight: ~305.5 g/mol (derived from structural analysis) .
Properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2S/c1-10-9-13(11(2)8-12(10)14)19(17,18)15-6-5-7-16(3)4/h8-9,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDVZKYMXDSUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 3-chloro-n,n-dimethylpropylamine hydrochloride have been found to interact with neuronal na+/k (+)-atpase activity.
Mode of Action
It’s worth noting that similar compounds can inhibit the synthesis of rna by blocking its ability to bind with the ribosome.
Biochemical Pathways
Related compounds have been shown to perturb synaptic plasma membrane (spm) bilayer structure and na+/k (+)-atpase activity.
Pharmacokinetics
Related compounds such as 3-dimethylamino-1-propyl chloride hydrochloride have a molecular weight of 15807, which may influence its bioavailability.
Result of Action
Related compounds have been found to cause perturbations of rat brain synaptic plasma membrane (spm) bilayer structure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. may result in ignition.
Biological Activity
4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group, a dimethylamino group, and a sulfonamide moiety, contributing to its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 304.81 g/mol |
| CAS Number | 1794735-98-0 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage Temperature | 4-8 °C |
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action typically involves the inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase.
Antitumor Activity
Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Case Study: In vivo Efficacy
A notable case study involved the administration of this compound in a mouse model bearing xenografts of human tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. This suggests a favorable therapeutic index for further development.
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in folate metabolism.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : Reduction in inflammatory mediators.
Comparison with Similar Compounds
Key Differences :
- Structural Feature : Perfluorinated alkyl chains replace the aromatic benzene ring.
- Properties : High thermal stability, chemical resistance, and hydrophobicity due to fluorine content, making them suitable for surfactants or coatings .
- Molecular Weight : Significantly higher (e.g., ~556.1 g/mol for [68555-78-2]) compared to the target compound.
4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide
Molecular Formula: C₁₁H₁₆ClNO₄S Molecular Weight: 293.77 g/mol Key Differences:
- Substituents : Dimethoxy (electron-donating) groups at positions 2 and 5 vs. methyl groups in the target compound.
- N-Substituent: Isopropyl group instead of 3-(dimethylamino)propyl.
Comparative Data Table
Research Implications and Gaps
- Target Compound: The 3-(dimethylamino)propyl group may enhance solubility in polar solvents, while chloro and methyl groups could improve metabolic stability in drug design.
- Perfluorinated Analogs : Their unique fluorinated structures warrant investigation for industrial applications (e.g., anti-fouling coatings) .
- Data Limitations : Melting points, solubility, and biological activity data for the target compound are absent in available literature, highlighting the need for experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
